N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide typically involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide.
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and acetamide groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPRRFHNQJPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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